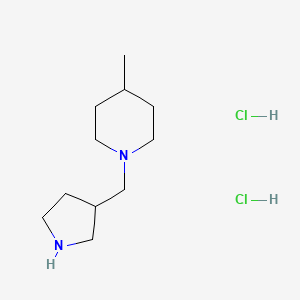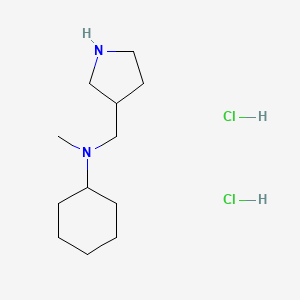
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₆Cl₂N₂. It is known for its unique structure, which includes a cyclohexane ring, a pyrrolidine ring, and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with n-methyl-3-pyrrolidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired compound in large quantities .
化学反应分析
Types of Reactions
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular mechanisms involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine monohydrochloride
- n-Methyl-n-(3-pyrrolidinylmethyl)cyclohexanamine trihydrochloride
Uniqueness
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1220021-19-1 |
|---|---|
分子式 |
C12H25ClN2 |
分子量 |
232.79 g/mol |
IUPAC 名称 |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-14(10-11-7-8-13-9-11)12-5-3-2-4-6-12;/h11-13H,2-10H2,1H3;1H |
InChI 键 |
YKEWTVIMJTUGBT-UHFFFAOYSA-N |
SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl.Cl |
规范 SMILES |
CN(CC1CCNC1)C2CCCCC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


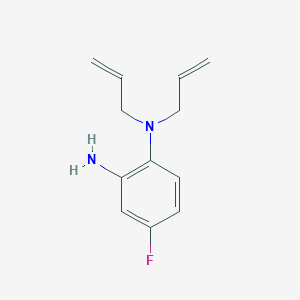
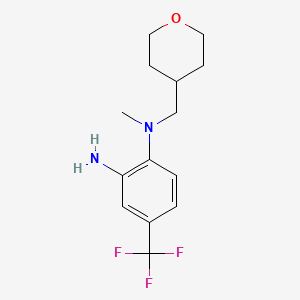
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)
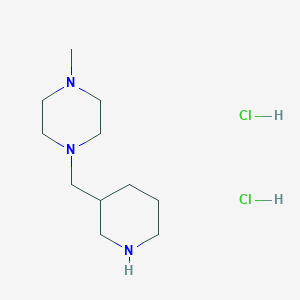
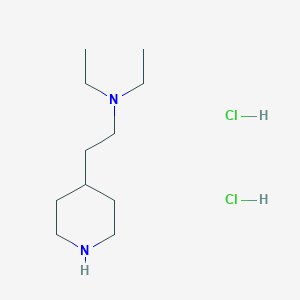
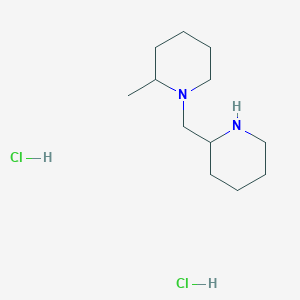
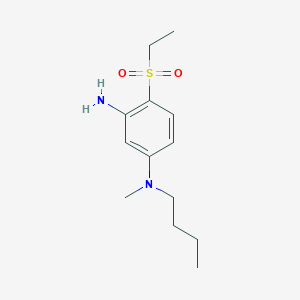
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)

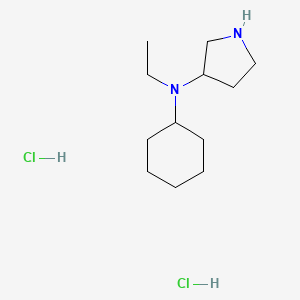
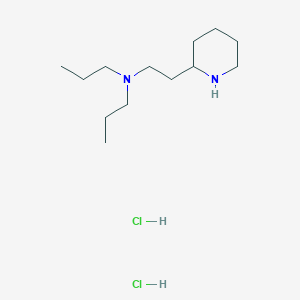
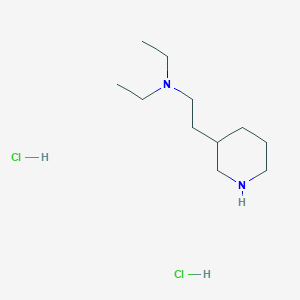
![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)
